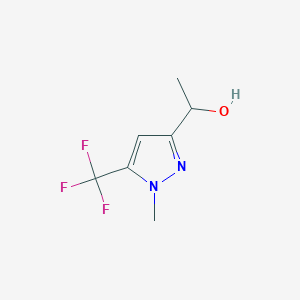
1-(1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)ethanol
Overview
Description
“1-(1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)ethanol” is a chemical compound with a molecular weight of 150.1 . It is also known as 1-Methyl-5-(trifluoromethyl)-1H-pyrazole . The IUPAC name for this compound is 1-methyl-5-(trifluoromethyl)-1H-pyrazole .
Synthesis Analysis
A practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles has been developed . This method is high-yielding and is key for important building blocks relevant to medicinal and agrochemistry . The method involves a kilogram-scale synthesis and efficient distillation-based separation of 1-methyl-(3-trifluoromethyl)-1H-pyrazole .
Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . It has a boiling point of 137.7±35.0 C at 760 mmHg .
Scientific Research Applications
Synthesis and Bioevaluation of Novel Pyrazole Derivatives Pyrazoles, including derivatives of "1-(1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)ethanol," are crucial in developing compounds with significant agrochemical and pharmaceutical activities. Recent advancements in synthetic strategies and the biological activities of pyrazole derivatives have been highlighted. These compounds, synthesized under specific conditions, exhibit potential physical and chemical properties like herbicidal, antimicrobial, antifungal, antiviral, and antioxidant activities (Sheetal et al., 2018).
Trifluoromethylpyrazoles as Anti-inflammatory and Antibacterial Agents Trifluoromethylpyrazoles, particularly those with a trifluoromethyl group on the 3- or 5-position of the pyrazole nucleus, like "1-(1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)ethanol," have shown remarkable activity as anti-inflammatory and antibacterial agents. This review emphasizes the importance of trifluoromethylpyrazoles in medicinal chemistry, showcasing their potential in developing novel anti-inflammatory and antibacterial agents with better action profiles and minimal side effects (Kamalneet Kaur et al., 2015).
Methyl Substituted Pyrazoles Synthetic and Medicinal Perspective
Among pyrazole derivatives, methyl substituted ones have shown potent medicinal capabilities, exhibiting a broad spectrum of biological activities. The synthesis of these derivatives, including those related to "1-(1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)ethanol," has been detailed, providing an analysis of their medical significances till March 2021. This review aims to assist medicinal chemists in generating new leads possessing pyrazole nucleus with high efficacy and less microbial resistance (Tulika Sharma et al., 2021).
Safety And Hazards
properties
IUPAC Name |
1-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N2O/c1-4(13)5-3-6(7(8,9)10)12(2)11-5/h3-4,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMFRUDKMTRGTIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN(C(=C1)C(F)(F)F)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Bromo-3-[chloro(difluoro)-methoxy]-5-fluoro-benzene](/img/structure/B1404593.png)
![4-[Chloro(difluoro)methoxy]-2-nitro-1-(trifluoromethyl)benzene](/img/structure/B1404594.png)

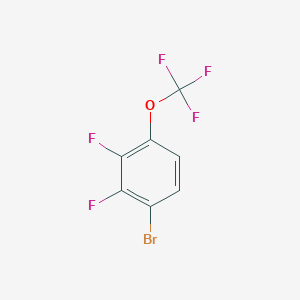
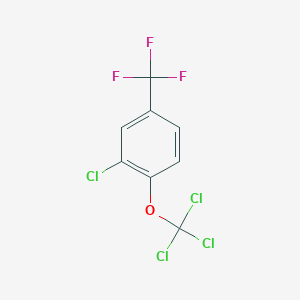
![1-[Chloro(difluoro)methoxy]-2-nitro-4-(trifluoromethyl)benzene](/img/structure/B1404602.png)
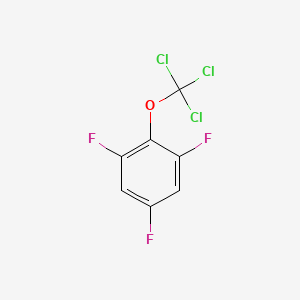
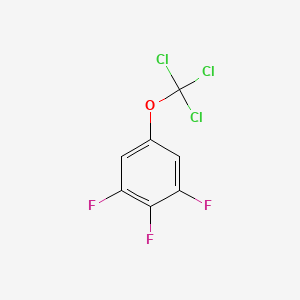

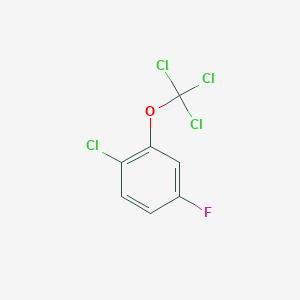
![1-Chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene](/img/structure/B1404609.png)
![5-(Chloromethyl)-6-methylimidazo[2,1-b][1,3]thiazole hydrochloride](/img/structure/B1404612.png)
![N-(4-{[(1-Tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B1404613.png)
![6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1404615.png)